molecular formula C9H9Cl2IO2 B13991699 1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene CAS No. 1028332-20-8

1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene

Cat. No.: B13991699
CAS No.: 1028332-20-8
M. Wt: 346.97 g/mol
InChI Key: PCBJCXWCKDHXQC-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-(ethoxymethoxy)-2-iodobenzene is an organic compound with the molecular formula C9H9Cl2IO2. It is a derivative of benzene, featuring chlorine, iodine, and ethoxymethoxy substituents. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dichloro-3-(ethoxymethoxy)-2-iodobenzene typically involves the iodination of a precursor compound, such as 1,5-dichloro-3-(ethoxymethoxy)benzene. The iodination can be achieved using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-(ethoxymethoxy)-2-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the ethoxymethoxy group.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include dehalogenated compounds or modified ethers.

Scientific Research Applications

1,5-Dichloro-3-(ethoxymethoxy)-2-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-dichloro-3-(ethoxymethoxy)-2-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dichloro-3-(chloromethyl)-2-(ethoxymethoxy)benzene
  • 1,5-Dichloro-3-(methoxymethoxy)-2-iodobenzene
  • 1,5-Dichloro-3-(ethoxymethoxy)-2-bromobenzene

Uniqueness

1,5-Dichloro-3-(ethoxymethoxy)-2-iodobenzene is unique due to the combination of chlorine, iodine, and ethoxymethoxy groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.

Properties

CAS No.

1028332-20-8

Molecular Formula

C9H9Cl2IO2

Molecular Weight

346.97 g/mol

IUPAC Name

1,5-dichloro-3-(ethoxymethoxy)-2-iodobenzene

InChI

InChI=1S/C9H9Cl2IO2/c1-2-13-5-14-8-4-6(10)3-7(11)9(8)12/h3-4H,2,5H2,1H3

InChI Key

PCBJCXWCKDHXQC-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=C(C(=CC(=C1)Cl)Cl)I

Origin of Product

United States

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